Cas no 1540924-47-7 (2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid)
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1540924-47-7x500.png)
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid
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- インチ: 1S/C9H5F2NO3/c10-7(11)8-12-5-3-4(9(13)14)1-2-6(5)15-8/h1-3,7H,(H,13,14)
- InChIKey: GRAOCVHRJAFETA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC2C=C(C(=O)O)C=CC=2O1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5408663-2.5g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
Enamine | EN300-5408663-0.05g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-5408663-10.0g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-5408663-0.5g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-5408663-0.25g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Alichem | A081001132-1g |
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid |
1540924-47-7 | 98% | 1g |
4,719.93 USD | 2021-06-01 | |
Enamine | EN300-5408663-1.0g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Alichem | A081001132-5g |
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid |
1540924-47-7 | 98% | 5g |
11,915.15 USD | 2021-06-01 | |
Alichem | A081001132-10g |
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid |
1540924-47-7 | 98% | 10g |
15,137.82 USD | 2021-06-01 | |
Enamine | EN300-5408663-5.0g |
2-(difluoromethyl)-1,3-benzoxazole-5-carboxylic acid |
1540924-47-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 |
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acidに関する追加情報
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic Acid (CAS No. 1540924-47-7): An Emerging Compound in Pharmaceutical Research
2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid (CAS No. 1540924-47-7) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of difluoromethylated benzo[d]oxazoles, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The difluoromethyl group in the structure of 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid plays a crucial role in modulating its biological activity. Fluorine atoms are known for their ability to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design. Recent studies have shown that the presence of the difluoromethyl group can significantly improve the pharmacokinetic properties of the compound, such as its solubility and permeability across biological membranes.
In terms of its chemical structure, 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid features a benzo[d]oxazole core, which is a heterocyclic ring system consisting of a benzene ring fused with an oxazole ring. This core structure is known for its inherent stability and ability to form strong hydrogen bonds, which can contribute to the compound's binding affinity to various biological targets. The carboxylic acid group at the 5-position further enhances the compound's reactivity and potential for conjugation with other molecules.
One of the key areas of research involving 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid is its potential as an anti-inflammatory agent. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have shown that 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Another important application of 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has led to a growing need for new antimicrobial agents with novel mechanisms of action. Recent studies have demonstrated that 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.
In addition to its anti-inflammatory and antimicrobial properties, 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid has also shown promise as an anticancer agent. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. Research has indicated that 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid can induce apoptosis (programmed cell death) in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. This makes it a potential lead compound for the development of new anticancer drugs.
The pharmacokinetic properties of 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid have been extensively studied to optimize its therapeutic potential. In vivo studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, its low toxicity and high selectivity towards target cells further enhance its safety profile as a potential therapeutic agent.
Despite its promising therapeutic applications, further research is needed to fully understand the mechanisms underlying the biological activities of 2-(difluoromethyl)benzo[d]oxazole-5-carboxylic acid. Ongoing studies are focused on elucidating its molecular targets and optimizing its chemical structure to enhance its potency and selectivity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance this compound from preclinical studies to clinical trials.
In conclusion, 2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid (CAS No. 1540924-47-7) represents an exciting area of research with significant potential for developing new therapeutic agents. Its unique chemical structure, combined with its diverse biological activities, makes it a valuable candidate for further investigation in pharmaceutical research. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract attention from both academic researchers and pharmaceutical companies alike.
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